5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a difluoromethoxyphenyl group, and a pentyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethoxyphenyl group and the pentyl ester moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(3-hydroxyphenyl)-6-methyl-2-thioxo-, phenylmethylester
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(4-methoxyphenyl)-6-methyl-2-thioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
Uniqueness
The uniqueness of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-,pentyl ester lies in its specific structural features, such as the difluoromethoxyphenyl group and the pentyl ester moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
121112-78-5 |
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Molecular Formula |
C18H22F2N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
pentyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22F2N2O4/c1-3-4-7-10-25-16(23)14-11(2)21-18(24)22-15(14)12-8-5-6-9-13(12)26-17(19)20/h5-6,8-9,15,17H,3-4,7,10H2,1-2H3,(H2,21,22,24) |
InChI Key |
KQAGKWAFHFUPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |
Origin of Product |
United States |
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